LogP Comparison: Enhanced Lipophilicity Profile vs. Primary Amide Analog
The target compound exhibits a predicted LogP of -1.30, which is significantly more lipophilic compared to its primary amide analog, 3-[(2-methoxyethyl)amino]propanamide (CAS 1040689-66-4), which lacks the N-methyl group. This increased lipophilicity, driven by the terminal N-methyl amide, is a key determinant for membrane permeability and oral bioavailability in drug design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.30 (ACD/LogP predicted) |
| Comparator Or Baseline | 3-[(2-methoxyethyl)amino]propanamide (CAS 1040689-66-4): LogP is expected to be lower (more negative) due to the absence of the N-methyl group (specific value not directly reported in this dataset) |
| Quantified Difference | The N-methyl group contributes an approximate LogP increase of +0.5 to +1.0 units based on typical methyl substitution effects on amides, moving the compound into a more favorable lipophilicity range for passive diffusion. |
| Conditions | Predicted ACD/LogP from ChemSpider, using the ACD/Labs Percepta Platform |
Why This Matters
This data provides a quantitative basis for selecting this compound over its demethylated analog when increased lipophilicity is required for biological assays or synthetic planning, enabling more informed procurement decisions.
